molecular formula C11H20N2O2 B15286600 tert-Butyl (1-cyano-3-methylbutyl)carbamate

tert-Butyl (1-cyano-3-methylbutyl)carbamate

Cat. No.: B15286600
M. Wt: 212.29 g/mol
InChI Key: ZTELWEIFTFYNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is an organic compound with the molecular formula C11H20N2O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate typically involves the reaction of (S)-1-cyano-3-methylbutylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to amines or other reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-cyano-3-methylbutyl)carbamate
  • (S)-Methyl (1-cyano-3-methylbutyl)carbamate
  • (S)-Ethyl (1-cyano-3-methylbutyl)carbamate

Uniqueness

(S)-tert-Butyl (1-cyano-3-methylbutyl)carbamate is unique due to its specific tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Biological Activity

tert-Butyl (1-cyano-3-methylbutyl)carbamate is an organic compound notable for its biological activities, particularly in enzyme inhibition and potential pharmaceutical applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{2}. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyano-substituted alkyl chain. Its chiral nature allows for distinct biological properties between its enantiomers, particularly the (S)-enantiomer, which exhibits significant biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Chiral Centers1 (S-enantiomer)
Functional GroupsCarbamate, Cyano

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes. The mechanism involves the cyano group acting as an electrophile, which can react with nucleophilic sites on enzymes, leading to inhibition of their activity. The carbamate group is capable of forming covalent bonds with active site residues, enhancing its inhibitory effects.

Case Studies on Enzyme Inhibition

  • Cysteine Proteases : A series of compounds related to this compound were synthesized and tested against cysteine proteases such as cruzain and human cathepsins. Some compounds exhibited Ki values smaller than 20.0 nM, indicating potent inhibition .
  • Trypanocidal Activity : In studies evaluating trypanocidal properties against Trypanosoma cruzi, certain derivatives showed similar efficacy to established treatments like benznidazole, highlighting the potential for therapeutic applications in treating Chagas disease .

The biological activity of this compound can be attributed to its interaction with molecular targets:

  • Electrophilic Attack : The cyano group can engage in electrophilic attack on nucleophilic residues in enzymes.
  • Covalent Bond Formation : The carbamate moiety facilitates covalent bonding with enzyme active sites, leading to prolonged inhibition.

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/OrganismObserved EffectReference
Enzyme InhibitionCysteine ProteasesKi < 20 nM
Trypanocidal ActivityTrypanosoma cruziEfficacy comparable to benznidazole
Potential Herbicidal ActivityVarious Plant SpeciesGrowth inhibition

Research Applications

This compound has been explored for various applications in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing biologically active compounds.
  • Agricultural Chemistry : Investigated for its potential as a pesticide or herbicide due to its biological activity.
  • Organic Synthesis : Utilized as an intermediate in the synthesis of more complex organic molecules.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-(1-cyano-3-methylbutyl)carbamate

InChI

InChI=1S/C11H20N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)

InChI Key

ZTELWEIFTFYNJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.